molecular formula C18H22Cl2N2O B2410871 (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide CAS No. 477973-00-5

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide

Cat. No.: B2410871
CAS No.: 477973-00-5
M. Wt: 353.29
InChI Key: XIUUQDDNQOXQDC-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide is a chemical compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide typically involves the reaction of 2,4-dichlorobenzaldehyde with octylamine in the presence of a base to form the corresponding imine. This imine is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,4-Dichlorophenyl)-2-phenylacrylonitrile: Shares the dichlorophenyl and cyano groups but differs in the phenyl and octyl substituents.

    2-(2,4-Dichlorophenyl)-N-octylacetamide: Similar in having the dichlorophenyl and octyl groups but lacks the cyano group.

Uniqueness

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-octylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N2O/c1-2-3-4-5-6-7-10-22-18(23)15(13-21)11-14-8-9-16(19)12-17(14)20/h8-9,11-12H,2-7,10H2,1H3,(H,22,23)/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUUQDDNQOXQDC-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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